REACTION_CXSMILES
|
FC1C=CC([N+]([O-])=O)=CC=1N.N1C=CC=CC=1.C(Cl)(=O)C1C=CC=CC=1.[F:27][C:28]1[CH:33]=[CH:32][C:31]([N+:34]([O-])=O)=[CH:30][C:29]=1[NH:37][C:38](=[O:45])[C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1>ClCCl.CO.[Pd].C1COCC1.CO>[NH2:34][C:31]1[CH:32]=[CH:33][C:28]([F:27])=[C:29]([NH:37][C:38](=[O:45])[C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=2)[CH:30]=1 |f:7.8|
|
Name
|
2-trimethylsilanyl-ethoxymethyl-3-E-styryl1H-indazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.12 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)[N+](=O)[O-])N
|
Name
|
|
Quantity
|
1.94 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
4.86 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)[N+](=O)[O-])NC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
486 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
THF MeOH
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The starting material was prepared
|
Type
|
CUSTOM
|
Details
|
After 45 minutes a white precipitate formed
|
Duration
|
45 min
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in-vacuo
|
Type
|
ADDITION
|
Details
|
then diluted with water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to give a white solid which
|
Type
|
FILTRATION
|
Details
|
filtered again giving N-(2-fluoro-5-nitro-phenyl)-benzamide (4.86 g, 93%)
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at 23° C
|
Type
|
FILTRATION
|
Details
|
After 2.5 h the reaction mixture was filtered through celite and
|
Duration
|
2.5 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC(=C(C1)NC(C1=CC=CC=C1)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.92 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |